molecular formula C20H23NO3 B2434321 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate CAS No. 380174-34-5

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate

Cat. No.: B2434321
CAS No.: 380174-34-5
M. Wt: 325.408
InChI Key: SQAQBVHOLDOKLL-UHFFFAOYSA-N
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Description

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a phenylbutanoate ester linked to a dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate typically involves the esterification of 2-phenylbutanoic acid with 2-((2,3-dimethylphenyl)amino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Catalysts and advanced purification techniques like distillation and chromatography are also employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate exerts its effects involves interactions with specific molecular targets. The ester and amine groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also modulate enzymatic pathways and cellular processes through its structural features .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylpropanoate
  • 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylpentanoate

Uniqueness

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

[2-(2,3-dimethylanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-4-17(16-10-6-5-7-11-16)20(23)24-13-19(22)21-18-12-8-9-14(2)15(18)3/h5-12,17H,4,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAQBVHOLDOKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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